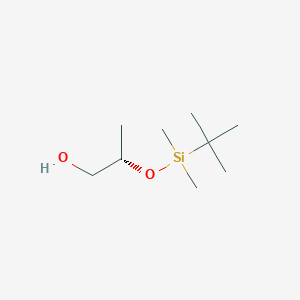

(S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

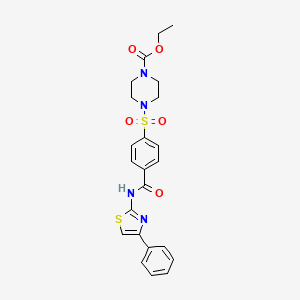

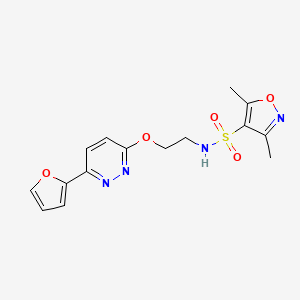

The synthesis of such a compound would likely involve the reaction of a propan-1-ol with a tert-butyl-dimethyl-silyl chloride in the presence of a base. This would result in the substitution of the hydroxyl hydrogen with the tert-butyl-dimethyl-silyl group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a silicon atom bonded to two methyl groups and a tert-butyl group. The silicon would also be bonded to an oxygen atom, which in turn would be bonded to a carbon atom of the propan-1-ol .Chemical Reactions Analysis

The tert-butyl-dimethyl-silanyloxy group is a common protecting group in organic synthesis. It can be added to protect a hydroxyl group during a reaction and then removed afterwards. The compound could therefore be involved in a variety of organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the tert-butyl-dimethyl-silanyloxy group. This group is non-polar and hydrophobic, which could affect the solubility and reactivity of the compound .Aplicaciones Científicas De Investigación

Synthesis and Reactivity Studies

Hydroxyl Group Protection : Corey and Venkateswarlu (1972) discussed the development of chemical agents like dimethyl-tert-butylsilyl for protecting hydroxyl groups. These ethers are stable under various conditions, making them useful in a wide range of hydroxyl-protecting applications, particularly in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

Silanol Synthesis and Steric Hindrance : Glekas and Sieburth (2001) explored the synthesis of complex silanediols, specifically focusing on the role of steric hindrance and internal nucleophiles in the process (Glekas & Sieburth, 2001).

Silanol in Cyclopropanation and Cross-Coupling Reactions : Beaulieu, Delvos, and Charette (2010) demonstrated that di-tert-butoxy(alkenyl)silanols can be used in the Simmons-Smith cyclopropanation reaction and in Hiyama-Denmark cross-coupling reactions. The silanol group plays a dual role by directing the cyclopropanation and mediating the transmetalation event in cross-coupling (Beaulieu, Delvos, & Charette, 2010).

Stable Silylene Synthesis and Reactions : Haaf, Schmiedl, Schmedake, Powell, Millevolte, Denk, and West (1998) detailed the synthesis of a stable silylene and its reactions with various compounds. The study provided insights into the reactivity of this compound, including its interactions with ethanol, water, and iodomethane (Haaf et al., 1998).

Chemical Reaction Modeling and Kinetics

Kinetic Studies of Alcohols : Carpenter and Chadwick (1985) explored the dimetallations of 2-substituted furans and thiophenes, providing approaches to the synthesis of trisubstituted heterocycles. Their research contributes to understanding the kinetics and mechanisms in chemical reactions involving alcohols (Carpenter & Chadwick, 1985).

Green Approach to Chemical Reaction Modeling : Das and Shu (2016) investigated the thermal degradation of 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane, using differential isoconversional kinetic analysis. This study provides a benchmark for assessing the thermal hazards of such compounds, relevant to safe storage conditions (Das & Shu, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYOCKYIGKFINL-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B2655545.png)

![(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2655548.png)

![3-(4-Fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2655552.png)

![2,4-dichloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2655557.png)